molecular formula C11H9FN4O2 B8406103 2-(2-Fluoroanilino)-3-amino-5-nitropyridine

2-(2-Fluoroanilino)-3-amino-5-nitropyridine

Cat. No. B8406103
M. Wt: 248.21 g/mol
InChI Key: NSIFMFBZEQXPED-UHFFFAOYSA-N
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Patent
US04144341

Procedure details

A mixture of the product from Step A (1.0 g.) 15 ml. of ethanol and 5 ml. of concentrated ammonium hydroxide was warmed to 70° C. and hydrogen sulfide was bubbled in for 20 minutes. After cooling, the precipitate was collected and recrystallized from ethanol to give 2-(2-fluoroanilino)-3-amino-5-nitropyridine, m.p. 171°-172° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[F:20])=[N:6][CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)([O-])=O.[OH-].[NH4+]>C(O)C>[F:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[NH:13][C:5]1[C:4]([NH2:1])=[CH:9][C:8]([N+:10]([O-:12])=[O:11])=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=C(C1)[N+](=O)[O-])NC1=C(C=CC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogen sulfide was bubbled in for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=C(NC2=NC=C(C=C2N)[N+](=O)[O-])C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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